1-octadecyl-1H-benzimidazole-2-thiol
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Overview
Description
1-OCTADECYL-1H-1,3-BENZODIAZOLE-2-THIOL is a compound belonging to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-OCTADECYL-1H-1,3-BENZODIAZOLE-2-THIOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the benzimidazole ring.
Substitution: The octadecyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Modified benzimidazole derivatives.
Substitution: Alkylated or arylated benzimidazole derivatives.
Scientific Research Applications
1-OCTADECYL-1H-1,3-BENZODIAZOLE-2-THIOL has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-OCTADECYL-1H-1,3-BENZODIAZOLE-2-THIOL involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Comparison with Similar Compounds
1H-1,3-Benzodiazole-2-thiol: Lacks the octadecyl group, resulting in different chemical properties and applications.
1-Octadecyl-1H-1,3-benzothiazole-2-thiol: Contains a sulfur atom in the thiazole ring instead of the imidazole ring, leading to distinct reactivity and biological activity
Uniqueness: 1-OCTADECYL-1H-1,3-BENZODIAZOLE-2-THIOL is unique due to the presence of both the octadecyl group and the thiol group, which confer specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C25H42N2S |
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Molecular Weight |
402.7 g/mol |
IUPAC Name |
3-octadecyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C25H42N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27-24-21-18-17-20-23(24)26-25(27)28/h17-18,20-21H,2-16,19,22H2,1H3,(H,26,28) |
InChI Key |
KHDDHGCKJHOEKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2NC1=S |
Origin of Product |
United States |
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